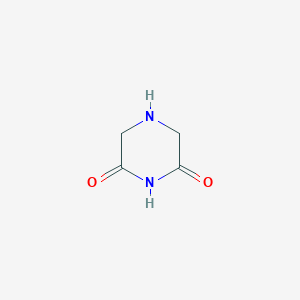

Piperazine-2,6-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 362116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-5-2-4(8)6-3/h5H,1-2H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJAWBVQRMVFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320623 | |

| Record name | piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-22-5 | |

| Record name | 4774-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

discovery and history of piperazine-2,6-dione

An In-depth Technical Guide to the Discovery and History of Piperazine-2,6-dione

Abstract

The this compound scaffold, a six-membered heterocycle with nitrogen atoms at positions 1 and 4 and carbonyl groups at positions 2 and 6, represents a cornerstone in medicinal chemistry. While structurally unassuming, its history is intertwined with the development of synthetic methodologies and the quest for novel therapeutic agents. This guide provides a comprehensive exploration of the discovery, synthetic evolution, and strategic application of the this compound core. We will delve into the foundational synthetic routes, contrast them with modern, efficient protocols, and examine the scaffold's role as a precursor to bioactive molecules and its relationship to the pharmacologically significant piperidine-2,6-dione class, which includes immunomodulatory drugs and components of proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this pivotal chemical entity.

Introduction: Defining the Scaffold

The piperazine ring is a privileged structure in drug discovery, recognized for its ability to confer favorable pharmacokinetic properties due to the pKa of its two nitrogen atoms, which can enhance water solubility and bioavailability.[1] While many pharmaceuticals incorporate the basic piperazine skeleton, the oxidized form, this compound, presents a distinct chemical character. It is an imide, rather than an amine, which alters its hydrogen bonding capacity, reactivity, and conformational rigidity.

It is crucial to distinguish the this compound isomer from its more common cousin, piperazine-2,5-dione. Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are cyclic dipeptides formed from the condensation of two amino acids and are frequently found in nature.[2][3] In contrast, this compound is a synthetic scaffold typically derived from iminodiacetic acid. This structural difference dictates its synthetic accessibility and its applications as a chemical building block.

Foundational Synthesis: The Historical Bedrock

The history of this compound is fundamentally a story of its synthesis. Early methodologies established two primary pathways to construct the heterocyclic core, which remain conceptually relevant today.[4][5][6]

Route A: Condensation of Iminodiacetic Acid Derivatives

The most direct and historically significant route involves the cyclization of iminodiacetic acid or its derivatives with ammonia or primary amines.[4][5] This approach is elegant in its simplicity, directly forming the dione ring by establishing two amide bonds.

-

Causality and Logic: The choice of iminodiacetic acid as a starting material is logical as it already contains the N(CH₂COOH)₂ backbone required for the heterocycle. The reaction proceeds via a double condensation mechanism. The diacid is typically activated (e.g., as a diester) to facilitate nucleophilic attack by an amine. Heating is required to drive the dehydration and cyclization, forming the thermodynamically stable six-membered ring. The use of ammonia yields the parent N-unsubstituted this compound, while primary amines produce N-substituted derivatives.

Route B: Cyclization via Alkylation of α-Amino Acid Esters

An alternative strategy builds the ring in a more stepwise fashion. This method begins with an α-amino acid ester, which is first N-alkylated with a two-carbon electrophile bearing a latent carboxyl group, such as a bromoacetamide derivative. The resulting intermediate is then induced to cyclize intramolecularly.[4]

-

Causality and Logic: This pathway leverages the readily available and diverse pool of α-amino acids. The initial N-alkylation forms the N-C-C-N backbone. The subsequent step is an intramolecular amidation, where the amino group's nitrogen attacks the ester carbonyl, displacing the alcohol and closing the ring. This method inherently produces derivatives substituted at the 3-position (corresponding to the α-carbon of the starting amino acid).

The Modern Era: Innovations in Synthesis and Application

While the classical methods are robust, modern drug discovery demands higher efficiency, yield, and structural diversity. This has driven significant innovation in the synthesis of piperazine-2,6-diones.

Methodological Enhancements

A key advancement has been the adoption of microwave irradiation to accelerate the condensation of iminodiacetic acid with amines.[5] This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product formation by minimizing thermal decomposition.

An efficient, large-scale synthesis suitable for industrial application has been developed, emphasizing the use of inexpensive starting materials and a convenient workup that avoids chromatography.[6] This underscores the scaffold's utility as a practical building block for pharmaceutical development.

| Parameter | Classical Condensation | Microwave-Assisted Synthesis |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes |

| Typical Yields | Moderate | Good to Quantitative[5] |

| Conditions | High Temperatures | Controlled, Rapid Heating |

| Advantages | Simple setup | Speed, Efficiency, Often Higher Purity |

| Disadvantages | Long reaction times, potential for side products | Requires specialized equipment |

A Gateway to Bioactive Molecules

The true significance of this compound in modern science lies in its role as a versatile intermediate. Its derivatives have been investigated for a range of biological activities, including anticancer properties.[5]

A notable application is in the synthesis of analogues of Dexrazoxane, the only clinical drug used to prevent cardiotoxicity induced by anthracycline chemotherapy.[6] This demonstrates the value of the this compound core in constructing complex, medically relevant molecules.

The Piperidine-2,6-Dione Connection: A Paradigm in Drug Discovery

Perhaps the most profound historical and scientific context for the dione scaffold comes from its structural relationship to the piperidine-2,6-dione (glutarimide) ring. This motif is the pharmacophore of thalidomide and its highly successful analogues, lenalidomide and pomalidomide.[7][8] These drugs function as molecular glues, recruiting specific proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their targeted degradation.[9] This mechanism forms the basis of many PROTACs.

The 3-aminopiperidine-2,6-dione is a key intermediate in the synthesis of lenalidomide and pomalidomide.[7] The dione structure is essential for creating the hydrogen bonds within the CRBN binding pocket that anchor the molecule. While this compound is not the direct core of these drugs, its chemistry and history are closely linked, as the synthetic challenges and biological importance of these cyclic imide systems have been explored in parallel.

Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Piperazine-2,6-diones

This protocol describes a self-validating system for the efficient synthesis of this compound derivatives, adapted from modern literature methods.[5] The success of the reaction is validated by standard analytical techniques (TLC, NMR, MS) confirming the formation of the target compound in high purity and yield.

Objective

To synthesize an N-substituted this compound via microwave-assisted condensation of iminodiacetic acid and a primary amine.

Materials

-

Iminodiacetic acid (1.0 eq)

-

Primary amine (e.g., cyclohexylamine) (1.1 eq)

-

Microwave synthesis vial (10 mL) with stir bar

-

Microwave synthesizer

-

Solvent (e.g., water or ethanol, reaction dependent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

TLC plates (silica gel 60 F254)

-

NMR spectrometer, Mass spectrometer

Step-by-Step Methodology

-

Reactant Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add iminodiacetic acid.

-

Solvent and Reagent Addition: Add the chosen solvent (e.g., 5 mL of ethanol) followed by the primary amine (1.1 eq).

-

Vessel Sealing: Securely cap the vial. The integrity of the seal is critical for safety under microwave conditions.

-

Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). Rationale: Microwave energy directly couples with the polar solvent and reactants, leading to rapid, uniform heating that significantly accelerates the condensation and cyclization reaction.

-

Reaction Cooldown and Workup: After irradiation is complete, allow the vial to cool to room temperature.

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. Rationale: This separates the organic product from inorganic salts and unreacted iminodiacetic acid.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification and Characterization: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by crystallization or silica gel chromatography if necessary. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The journey of this compound from a simple heterocyclic compound, accessible through classical condensation reactions, to a valuable building block in modern medicinal chemistry illustrates the dynamic interplay between synthetic innovation and therapeutic need. Its history is defined not only by its own synthesis but also by the parallel development of its pharmacologically vital cousin, the piperidine-2,6-dione ring. For drug development professionals, the this compound scaffold offers a synthetically accessible, rigid core that can be strategically employed to construct complex molecules with diverse biological functions. Understanding its foundational chemistry and the evolution of its synthesis provides the essential context required to fully exploit its potential in the design of next-generation therapeutics.

References

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 8. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. etd.auburn.edu [etd.auburn.edu]

- 13. Piperazine - Wikipedia [en.wikipedia.org]

- 14. Piperazine synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof - Google Patents [patents.google.com]

Technical Guide: Chemical Synthesis Pathways of Piperazine-2,6-dione

The synthesis of piperazine-2,6-diones (2,6-diketopiperazines) represents a critical competency in medicinal chemistry, serving as the structural core for cardioprotective agents like Dexrazoxane and a privileged scaffold for diverse GPCR ligands.

This guide moves beyond generic textbook definitions to provide a rigorous, process-driven analysis of the three most reliable synthesis pathways. It is designed for immediate application in a research setting, prioritizing yield, scalability, and mechanistic clarity.

Strategic Retrosynthesis & Scaffold Utility

The piperazine-2,6-dione ring is chemically distinct from its 2,5-dione isomer (common in peptide degradation). The 2,6-dione features an imide structure (

Why this scaffold matters:

-

Rigidity: It locks pharmacophores into specific spatial orientations, reducing entropic penalties upon binding.

-

Solubility: The imide functionality improves hydrogen bonding potential compared to the saturated piperazine.

-

Versatility: It is accessible via both convergent (condensation) and divergent (multicomponent) pathways.

Retrosynthetic Logic (DOT Visualization)

The following diagram outlines the three primary disconnections used to access this scaffold.

Figure 1: Retrosynthetic analysis showing the three primary disconnections. Path A is preferred for scale; Path B for library generation.

Pathway A: Cyclocondensation of Iminodiacetic Acid Derivatives

This is the most robust method for large-scale preparation, particularly when the N4-substituent is the primary diversity point. It involves the reaction of N-substituted iminodiacetic acids (or their esters/anhydrides) with primary amines.

Mechanism & Causality

Direct thermal condensation of iminodiacetic acid with amines often fails, yielding ammonium salts rather than the desired imide.[1] To force cyclization, we must activate the carboxylic acid groups.

-

Activation Strategy: We use 1,1'-Carbonyldiimidazole (CDI) . CDI converts the diacid into a reactive acyl imidazole intermediate.

-

Stepwise Logic: The first equivalent of CDI forms a cyclic anhydride-like species or mono-acyl imidazole. The amine attacks this to form an amide-acid.[1] The second activation event closes the ring.

Experimental Protocol: CDI-Mediated Cyclization

Objective: Synthesis of 4-substituted this compound (e.g., 4-benzylthis compound).

Reagents:

-

N-substituted iminodiacetic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (2.2 equiv)

-

Primary Amine (1.1 equiv)

-

Solvent: Anhydrous THF or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with N-substituted iminodiacetic acid (10 mmol) and anhydrous THF (50 mL). Add CDI (22 mmol) portion-wise at 0°C under nitrogen. Note: Evolution of CO2 gas will be vigorous. Allow to stir at room temperature for 1 hour until gas evolution ceases.

-

Amine Addition: Add the primary amine (11 mmol) dropwise. The reaction is often exothermic; maintain temperature <30°C to prevent decomposition.

-

Cyclization Reflux: Heat the mixture to reflux (66°C for THF) for 14–18 hours. Validation: Monitor by TLC. The intermediate amide-acid often appears as a streak; the product is a distinct, less polar spot.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with 1M HCl (to remove unreacted imidazole and amine) followed by saturated NaHCO3. Dry over Na2SO4 and recrystallize from Ethanol/Hexane.

Critical Control Point: If the reaction stops at the uncyclized diamide stage, add a catalytic amount of DMAP (4-dimethylaminopyridine) during the reflux step to accelerate ring closure.

Pathway B: Ugi Multicomponent Reaction (Ugi-4CR)

For medicinal chemistry libraries, the Ugi reaction offers the highest diversity. This route constructs the piperazine core and decorates it with up to four distinct substituents in a single sequence.

The "Ugi-Joullié" Sequence

This specific variation uses a bifunctional input (usually chloroacetic acid) to enable a post-condensation cyclization.

-

Ugi Step: Reaction of an amine, an aldehyde, an isocyanide, and chloroacetic acid .

-

Cyclization Step: The resulting Ugi adduct contains a secondary amide and an alkyl chloride. Treatment with base (e.g., KOH/MeOH or Cs2CO3) forces the amide nitrogen to displace the chloride, closing the this compound ring.

Pathway Visualization

Figure 2: The Ugi-Joullié sequence. The linear adduct is cyclized via base-mediated intramolecular nucleophilic substitution.

Optimization Table: Ugi Conditions

| Parameter | Standard Condition | Optimization for Difficult Substrates |

| Solvent | Methanol (0.5 M) | TFE (Trifluoroethanol) - stabilizes imine |

| Acid Component | Chloroacetic Acid | Trichloroacetic Acid (better leaving group) |

| Cyclization Base | KOH / MeOH (RT) | t-BuOK / THF (0°C) |

| Reaction Time | 24 - 48 hours | Microwave: 100°C, 15 min |

Pathway C: Solid-Phase Synthesis (Kaiser Oxime Resin)

To generate libraries of 100+ compounds, solid-phase synthesis (SPS) is preferred. The Kaiser oxime resin is particularly effective because the cleavage step is the cyclization step, ensuring that only the cyclized product is released into solution (high purity).

Protocol Logic:

-

Loading: Attach N-Boc-iminodiacetic acid to the oxime resin via DCC coupling.

-

Deprotection: Remove Boc group (25% TFA/DCM).

-

Coupling: React the free amine with a carboxylic acid (R-COOH) to introduce diversity at the nitrogen.

-

Cyclization-Cleavage: Treat the resin with a primary amine (R'-NH2). The amine attacks the resin-bound ester, forming an amide which then intramolecularly attacks the second ester linkage, releasing the this compound.

Comparison of Methods

| Feature | Path A: CDI Condensation | Path B: Ugi-Joullié | Path C: Solid Phase |

| Primary Use | Scale-up (>10g), Single Target | Diversity Library (mg scale) | High-Throughput Screening |

| Atom Economy | High | High (Multicomponent) | Low (Resin overhead) |

| Key Risk | Incomplete cyclization (requires heat) | Side reactions (Passerini) | Resin loading efficiency |

| Purity Profile | Requires recrystallization | Requires Column Chromatography | High (Cyclization-release) |

References

-

Large-Scale Synthesis of this compound and Its Use in the Synthesis of Dexrazoxane Analogues. Source: ResearchGate.[2][3] URL:[Link]

-

One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[4] URL:[Link]

-

Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. Source: ChemistryOpen (Wiley).[1] URL:[Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Source: MDPI Molecules. URL:[Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Piperazine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

Piperazine-2,6-dione, a six-membered heterocyclic compound, represents a core structural motif in a vast array of pharmacologically active molecules. Its rigid, yet functionalizable, framework serves as a versatile scaffold in drug discovery, lending itself to the development of novel therapeutic agents.[1][2][3] A thorough and unambiguous understanding of its molecular structure and electronic properties is paramount for rational drug design, quality control, and the elucidation of structure-activity relationships (SAR). This technical guide, designed for the discerning researcher, provides a comprehensive overview of the spectroscopic techniques essential for the definitive characterization of this compound.

This document moves beyond a mere recitation of data. As a senior application scientist, the emphasis here is on the why—the underlying principles that govern the spectral output and the rationale behind experimental choices. By understanding the causality of the spectroscopic data, researchers can more effectively interpret their own results and troubleshoot experimental challenges. Each section is structured to be a self-validating system, integrating theoretical underpinnings with practical, field-proven protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing an unparalleled atomic-level view of the molecular framework. For this compound, ¹H and ¹³C NMR are indispensable for confirming its C₂-symmetric structure.

Proton (¹H) NMR Spectroscopy: A Window into the Proton Environment

Theoretical Foundation: The chemical shift of a proton is dictated by its local electronic environment. In this compound, the symmetry of the molecule results in chemically equivalent protons, simplifying the spectrum. The presence of electronegative nitrogen and oxygen atoms deshields adjacent protons, shifting their resonance downfield.

Interpreting the Spectrum: The ¹H NMR spectrum of this compound is characterized by its elegant simplicity, a direct consequence of its molecular symmetry.[4]

-

-CH₂- Protons: The four methylene protons are chemically and magnetically equivalent, giving rise to a single, sharp singlet in the spectrum. This is a key diagnostic feature. The electron-withdrawing effect of the adjacent carbonyl and amine functionalities shifts this signal downfield, typically in the range of δ 3.8 - 4.2 ppm .

-

-NH- Protons: The two amide protons are also equivalent and typically appear as a broad singlet. The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this signal can be observed further downfield, often in the range of δ 8.0 - 8.5 ppm .

Data Summary: ¹H NMR of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- | ~3.8 - 4.2 | Singlet | 4H |

| -NH- | ~8.0 - 8.5 (variable) | Broad Singlet | 2H |

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize the compound and for observing exchangeable N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Acquisition:

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Apply a 90° pulse and acquire the free induction decay (FID).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Caption: Simplified workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Foundation: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Interpreting the Spectrum: The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of this compound (C₄H₆N₂O₂), which is approximately 114.10 g/mol . [5]* Fragmentation Pattern: The fragmentation of cyclic diamides can be complex. Common fragmentation pathways involve the loss of small, stable molecules and cleavage of the ring.

-

Loss of CO: A common fragmentation pathway for amides is the loss of a carbonyl group (CO, 28 Da), which would result in a fragment ion at m/z 86 .

-

Ring Cleavage: The piperazine ring can undergo cleavage at various points. A characteristic fragmentation of piperazine derivatives involves the cleavage of the C-N bonds. [6]For this compound, this could lead to fragments corresponding to the loss of portions of the ring. For example, cleavage of the two amide bonds could lead to smaller charged fragments.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

Theoretical Foundation: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule.

Interpreting the Spectrum: The this compound molecule contains amide chromophores. The n → π* transition of the carbonyl group in amides is typically weak and occurs at a longer wavelength, while the π → π* transition is more intense and occurs at a shorter wavelength. For simple, unconjugated amides, these absorptions are often in the far UV region.

Expected Spectral Features: For this compound, one would expect a weak absorption band corresponding to the n → π* transition of the carbonyl groups. Due to the lack of extensive conjugation, the λ_max is likely to be in the shorter wavelength UV region, possibly below 220 nm. The presence of substituents on the piperazine ring can significantly alter the UV-Vis spectrum, often leading to a bathochromic (red) shift if the substituent extends the conjugated system. [7] Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

-

Acquisition:

-

Place the sample cuvette in the sample beam.

-

Scan the desired wavelength range (e.g., 200-400 nm).

-

-

Processing: The absorbance spectrum is plotted as absorbance versus wavelength. The λ_max and the corresponding molar absorptivity (ε) can be determined.

Conclusion: A Synergistic Approach to Structural Confirmation

The definitive spectroscopic characterization of this compound relies on a synergistic approach, where the data from multiple techniques are integrated to build a complete and unambiguous molecular picture. ¹H and ¹³C NMR provide the detailed connectivity of the carbon and proton skeleton, confirming the C₂ symmetry. IR spectroscopy validates the presence of the key amide functional groups. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. Finally, UV-Vis spectroscopy offers information about the electronic transitions within the molecule.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize this compound and its derivatives, laying a solid foundation for further research and development in the pursuit of novel therapeutics.

References

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]

-

ResearchGate. Large-Scale Synthesis of this compound and Its Use in the Synthesis of Dexrazoxane Analogues | Request PDF. [Link]

-

PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). [Link]

-

PubMed. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. [Link]

-

American Chemical Society. A Three-Layer Transformation Strategy toward Functionalized Fused Hydantoins and Diketopiperazines. [Link]

-

ResearchGate. Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The.... [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

NIST WebBook. 2,5-Piperazinedione. [Link]

-

Dalton Transactions (RSC Publishing). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. [Link]

-

ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.. [Link]

Sources

- 1. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,6(1H,5H)-dione based conjugated polymers for ambipolar organic thin-film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Multifaceted Therapeutic Potential of Piperazine-2,6-dione Derivatives: A Technical Guide

Introduction: The Piperazine-2,6-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The this compound core, a six-membered heterocyclic ring, has emerged as a "privileged scaffold" in modern drug discovery. Its unique structural features, including two nitrogen atoms that can be readily functionalized, offer a versatile platform for the synthesis of diverse molecular architectures with a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth technical exploration of the significant therapeutic applications of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these promising compounds.

Anticancer Activity: Targeting the Machinery of Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Inducing Apoptosis and Halting the Cell Cycle

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can trigger caspase-dependent apoptotic pathways in cancer cells.[6] For instance, compound 11 , a 3,6-diunsaturated 2,5-diketopiperazine, was found to induce apoptosis and block cell cycle progression at the G2/M phase in both A549 (lung cancer) and HeLa (cervical cancer) cell lines at a concentration of 1.0 μM.[7]

Signaling Pathway: Induction of Apoptosis by this compound Derivatives

Caption: Inhibition of cancer signaling pathways by this compound derivatives leads to caspase activation and subsequent apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the core ring. SAR studies have revealed that the introduction of specific moieties can significantly enhance cytotoxic potency. For example, in a series of 3,6-diunsaturated 2,5-diketopiperazines, derivatives with a naphthalen-1-ylmethylene and a 2-methoxybenzylidene at the 3 and 6 positions, respectively, displayed potent inhibitory activities.[7] Conversely, the presence of electron-withdrawing groups was found to be less favorable for anticancer activity.[7]

Data Presentation: Anticancer Activity of Representative Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 11 | A549 | 1.2 | [7] |

| 11 | HeLa | 0.7 | [7] |

| 5n | MGC-803 | More potent than 5-FU | [4] |

| 23 | MDA-MB-468 (Breast) | 1.00 | [8] |

| 25 | HOP-92 (Lung) | 1.35 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[9][10][11]

Mechanism of Action: Disrupting Microbial Viability

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity and structural features of the derivatives likely play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of this compound derivatives is significantly influenced by the substituents on the piperazine ring. For instance, certain N-substituted derivatives have shown potent activity against strains like Staphylococcus aureus and Escherichia coli.[10][12] The introduction of specific aromatic or heterocyclic moieties can enhance the antimicrobial spectrum and potency.

Data Presentation: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Activity | Reference |

| Substituted phenyl acetamide piperazine derivatives | Staphylococcus aureus, Streptococcus pyogenes | Good antibacterial activity | [10] |

| Substituted phenyl acetamide piperazine derivatives | Escherichia coli, Pseudomonas aeruginosa | Good antibacterial activity | [10] |

| 1-(4-chlorophenyl) piperidine-2,6-diones | Escherichia Coli, Bacillus subtilis | Good antimicrobial activity | [12] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (broth with inoculum, no drug)

-

Negative control (broth only)

-

Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells. The well with the lowest drug concentration showing no turbidity is the MIC.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent research has highlighted the potential of this compound derivatives as neuroprotective agents, offering a promising avenue for the treatment of neurodegenerative disorders such as Alzheimer's disease.[13][14][15][16]

Mechanism of Action: Modulating Neuronal Calcium Entry and Synaptic Plasticity

Certain piperazine derivatives have been shown to exert their neuroprotective effects by modulating neuronal calcium entry, a critical process in neuronal function and survival. For example, some derivatives act as activators of TRPC6 channels, which are involved in store-operated calcium entry in dendritic spines.[13][14] This activation can restore long-term potentiation (LTP), a cellular mechanism underlying learning and memory, which is often impaired in Alzheimer's disease models.[13][14]

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of piperazine derivatives is closely linked to their ability to interact with specific neuronal targets. The substitution pattern on the piperazine ring is critical for achieving selectivity and potency. For instance, the compound cmp2, a novel piperazine derivative, has been identified as a selective TRPC6 activator that can penetrate the blood-brain barrier and reverse synaptic plasticity deficits in a mouse model of Alzheimer's disease.[14]

Data Presentation: Neuroprotective Activity of Piperazine Derivatives

| Compound | Proposed Mechanism | Effect | Reference |

| PPZ | Potentiates TRPC6 channels | Restores long-term potentiation | [13] |

| cmp2 | Selective TRPC6 activator | Reverses synaptic plasticity deficits | [14] |

| D-688 | Reverses Aβ1-42 induced toxicity | Increases survival in a Drosophila model of tauopathy | [15] |

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a commonly used in vitro model to assess the neuroprotective effects of compounds against various neurotoxic insults, such as oxidative stress induced by hydrogen peroxide (H2O2).

Materials:

-

SH-SY5Y cells

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound derivatives

-

Hydrogen peroxide (H2O2) solution

-

MTT solution or other cell viability assay reagents

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For some studies, cells may be differentiated into a more neuron-like phenotype by treatment with agents like retinoic acid.

-

Compound Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 2-4 hours).

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for a defined duration (e.g., 24 hours). Include a control group treated only with H2O2 and a vehicle control.

-

Cell Viability Assessment: Following the neurotoxic insult, assess cell viability using the MTT assay or another suitable method as described in the anticancer section.

-

Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the H2O2-only treated group. An increase in cell viability indicates a neuroprotective effect.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the condensation of iminodiacetic acid derivatives with primary amines or ammonia.[17] Another method involves the alkylation of α-amino acid esters with bromoacetamide followed by cyclization.[17] More recently, facile and practical methods have been developed for the construction of substituted piperidine-2,6-diones from abundant starting materials under transition-metal-free conditions, showcasing operational simplicity and good functional group tolerance.[18]

General Synthetic Scheme

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of the Piperazine-2,6-dione Scaffold

Abstract

The piperazine-2,6-dione core, a cyclic structure featuring a six-membered ring with two nitrogen atoms and two ketone groups, represents a "privileged scaffold" in modern medicinal chemistry. Its inherent rigidity, high stability against peptidases, and the synthetic tractability of its nitrogen atoms make it an exceptional starting point for the development of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the diverse therapeutic applications of this compound derivatives, moving beyond a simple catalog of activities to explain the causal relationships between structure, mechanism, and therapeutic potential. We will dissect its applications in oncology, central nervous system (CNS) disorders, and inflammatory conditions, grounding the discussion in mechanistic insights and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for next-generation drug discovery.

Introduction: The this compound Core - A Chemically Versatile and Biologically Relevant Scaffold

The piperazine heterocycle is a cornerstone of many commercially available drugs, valued for the wide array of pharmacological activities its derivatives possess.[3] The introduction of ketone functionalities at the 2 and 6 positions to create the diketopiperazine or this compound structure imparts a unique set of properties that medicinal chemists find highly advantageous.

Chemical and Structural Features: The Basis of Therapeutic Versatility

The this compound scaffold is, in essence, the smallest cyclic peptide derivative, often formed from the condensation of two amino acids.[2] This genesis hints at its utility as a peptidomimetic. Key features include:

-

Conformational Rigidity: Unlike more flexible linear molecules, the cyclic nature of the dione restricts the number of available conformations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity. The scaffold can be further rigidified through bridging strategies across the 2- and 6-positions.[1]

-

Exceptional Stability: The cyclic amide bonds within the this compound structure confer remarkable resistance to enzymatic degradation by proteases, a critical advantage over linear peptides in terms of bioavailability and in vivo half-life.[2]

-

Tunable Physicochemical Properties: The two nitrogen atoms serve as primary handles for synthetic modification.[4] N-functionalization allows for the systematic modulation of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are essential for optimizing pharmacokinetic and pharmacodynamic profiles.[5][6] This structural versatility enables the creation of vast chemical libraries for screening and lead optimization.

Rationale for Synthetic Exploration

The decision to build a drug discovery program around the this compound core is grounded in its proven track record and predictable synthetic chemistry. Diverse synthetic approaches, including multicomponent reactions and N-functionalization strategies, provide robust and scalable access to a wide range of derivatives.[4][7] This allows for the efficient exploration of structure-activity relationships (SAR), a cornerstone of modern drug development.[8]

Therapeutic Applications in Oncology

The piperazine scaffold has yielded numerous compounds with potent anticancer effects, demonstrating IC50 values in the low micromolar range.[3] The dione derivatives, in particular, are of significant interest for their ability to induce programmed cell death, or apoptosis, a primary goal of many cancer chemotherapeutics.[9]

Mechanism of Action: Induction of Apoptosis

A prominent anticancer mechanism for piperazine-containing compounds is the direct induction of apoptosis.[9] This process is often mediated through the intrinsic (or mitochondrial) pathway. Derivatives of this compound can modulate the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10] By promoting the expression of Bax and/or inhibiting Bcl-2, these compounds disrupt the mitochondrial outer membrane potential, leading to the release of cytochrome c. This event triggers a caspase cascade (activating caspase-9 and caspase-3), culminating in the systematic dismantling of the cancer cell.[10]

Case Study: 4-(1H-indole-2-carbonyl)this compound Derivatives

Research into novel indole-substituted piperazine-2,6-diones has revealed promising cytotoxic activity against various human cancer cell lines.[11] The strategic combination of the indole moiety with the this compound core creates molecules with enhanced potential to interfere with cancer cell proliferation.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the growth inhibitory effects of selected this compound derivatives against a panel of human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.

| Compound ID | Target Cell Line | GI50 (µM)[11] |

| 3i | Prostate (PC-3) | >100 |

| 3k | Breast (T47D) | 89.3 |

| 4e | Breast (T47D) | 70.2 |

| 4i | Breast (T47D) | 61.5 |

| 4j | Lung (NCI H-522) | 91.8 |

Data sourced from in vitro screening at a single concentration of 10 µM, with GI50 values representing the concentration required to inhibit cell growth by 50%.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a self-validating system for assessing drug-induced cytotoxicity, chosen for its high throughput, sensitivity, and reproducibility.[11]

Objective: To quantify the protein content of cultured cells as an index of cell viability following treatment with this compound derivatives.

Methodology:

-

Cell Plating: Seed cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Fixation: Gently remove the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. The TCA precipitates total cellular protein.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove unbound TCA and serum proteins. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a 96-well plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells and determine the GI50 value.

Visualization: Apoptosis Signaling Pathway

The diagram below illustrates the intrinsic apoptosis pathway often targeted by this compound derivatives.

Caption: Intrinsic apoptosis pathway modulated by this compound compounds.

Applications in Central Nervous System (CNS) Disorders

Piperazine derivatives have a rich history in neuropharmacology, forming the basis for antipsychotic, antidepressant, and anxiolytic drugs.[12] Their success is partly due to the scaffold's ability to be functionalized to interact with key monoamine neurotransmitter systems.[12][13]

Atypical Antipsychotics: A Multi-Receptor Targeting Strategy

Schizophrenia and other psychotic disorders are complex, involving dysregulation of multiple neurotransmitter systems. Atypical antipsychotics are designed to modulate several receptors simultaneously to achieve therapeutic efficacy while minimizing side effects like extrapyramidal symptoms. The this compound scaffold has been incorporated into novel structures designed to bind with high affinity to dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.[8]

Case Study: Piperidine-2,6-dione-Piperazine Hybrids

A series of hybrid molecules combining piperidine-2,6-dione and piperazine moieties has been synthesized and evaluated for antipsychotic potential. One promising derivative, compound 5 , demonstrated high affinity for multiple dopamine and serotonin receptors, coupled with low affinity for the histamine H1 receptor, which is desirable to reduce the risk of weight gain.[8] In preclinical models, this compound effectively inhibited behaviors predictive of antipsychotic efficacy without inducing motor side effects.[8]

Neuroprotection: Beyond Receptor Modulation

The therapeutic potential in the CNS is not limited to psychiatric disorders. Piperazine derivatives are also being investigated for neuroprotective roles in diseases like Alzheimer's.[14] One identified mechanism involves the potentiation of TRPC6 channels, which activates neuronal store-operated calcium entry in dendritic spines, a process crucial for synaptic stability and memory formation.[14] Furthermore, certain 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect neuronal cells from oxidative damage by reducing reactive oxygen species (ROS) production and activating the IL-6/Nrf2 positive-feedback loop.

Data Presentation: Receptor Binding Affinity Profile

The following table shows the receptor binding affinities (Ki, nM) for a lead piperidine-2,6-dione-piperazine hybrid compound. A lower Ki value indicates higher binding affinity.

| Receptor Target | Compound 5 Ki (nM)[8] |

| Dopamine D2 | 1.5 |

| Dopamine D3 | 0.8 |

| Serotonin 5-HT1A | 2.1 |

| Serotonin 5-HT2A | 0.9 |

| Serotonin 5-HT2C | 5.4 |

| Histamine H1 | >1000 |

Visualization: Multi-Target Receptor Engagement

This diagram illustrates the multi-receptor interaction profile of a this compound-based atypical antipsychotic candidate.

Caption: Multi-target receptor profile for an atypical antipsychotic candidate.

Anti-inflammatory and Other Potential Applications

The biological activity of the this compound scaffold extends to other important therapeutic areas, including inflammation and infectious diseases.

Anti-inflammatory Activity

Chronic inflammation underlies many debilitating diseases.[15] Certain this compound derivatives have demonstrated noteworthy anti-inflammatory activity in preclinical models.[11] For example, in the carrageenan-induced paw edema assay, a standard model for acute inflammation, specific compounds have shown efficacy comparable to the standard drug phenylbutazone.[11] Other N-phenyl piperazine derivatives have also shown significant anti-inflammatory effects in vitro.[16]

Antiparasitic Potential

The simpler piperazine-2,5-dione scaffold has been explored as a rigid backbone for designing novel antiparasitic agents, particularly against helminths (parasitic worms).[4] The mechanism of action for piperazine itself is well-established: it acts as a GABA-receptor agonist in nematodes, causing an influx of chloride ions. This leads to hyperpolarization of neuronal membranes and subsequent flaccid paralysis of the parasite, which is then expelled from the host.[4] The dione core provides a stable and synthetically accessible platform to build more potent and selective next-generation antiparasitic drugs.[4]

Visualization: Anti-inflammatory Assay Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Future Directions and Conclusion

The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. Its combination of structural rigidity, metabolic stability, and synthetic accessibility ensures its continued relevance in drug discovery. The diverse applications in oncology, neuropharmacology, and anti-inflammatory research highlight its remarkable versatility.

Future progress in this field will likely arise from several key areas:

-

Hybrid Scaffold Engineering: Combining the this compound core with other known pharmacophores to create hybrid molecules with novel or dual modes of action.[4]

-

Improved CNS Delivery: Developing strategies to enhance the blood-brain barrier penetration of derivatives targeting neurodegenerative diseases.[4][17]

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available from: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available from: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

-

Efficient synthesis of this compound and 4-(1H-indole-2-carbonyl)this compound derivatives and their evaluation for anticancer activity | Request PDF - ResearchGate. Available from: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. Available from: [Link]

-

A Three-Layer Transformation Strategy toward Functionalized Fused Hydantoins and Diketopiperazines - American Chemical Society. Available from: [Link]

-

Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed. Available from: [Link]

-

(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC - PubMed Central. Available from: [Link]

-

Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges - PubMed. Available from: [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - MDPI. Available from: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

-

Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Available from: [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Available from: [Link]

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. Available from: [Link]

-

NOVEL PIPERAZINE AND PIPERIDINE DERIVATIVES, THEIR SYNTHESIS AND USE THEREOF IN INHIBITING VDAC OLIGOMERIZATION, APOPTOSIS AND MITOCHONDRIA DYSFUNCTION - Ben-Gurion University Research Portal. Available from: [Link]

-

Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies - Biomedical and Pharmacology Journal. Available from: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available from: [Link]

Sources

- 1. Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway [mdpi.com]

- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

piperazine-2,6-dione as a privileged scaffold in drug design

The Catalytic Switch: Piperazine-2,6-dione as a Privileged Scaffold in Drug Design

Executive Summary

In the pharmacophore library of medicinal chemistry, the This compound scaffold occupies a unique, high-value niche distinct from its ubiquitous isomer, piperazine-2,5-dione (diketopiperazine). While the 2,5-isomer is a common peptide byproduct, the 2,6-dione (a cyclic imide derivative of glutarimide) is a synthetic "privileged scaffold" celebrated for its ability to freeze enzyme kinetics.

This guide dissects the this compound moiety, focusing on its role as a catalytic inhibitor of Topoisomerase II —a mechanism that offers potent antineoplastic activity without the cardiotoxic liabilities of traditional DNA poisons. We explore its structural rigidity, the "closed clamp" mechanism of action, and provide validated protocols for its synthesis and biological evaluation.

Structural Architecture & Chemical Identity

The this compound ring is chemically defined as a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with carbonyl groups at positions 2 and 6. This arrangement creates a cyclic imide environment at N1, significantly altering the electronic properties compared to the amide-like 2,5-dione.

| Feature | This compound | Piperazine-2,5-dione (DKP) |

| Structure | Imide-like (N1 flanked by C=O) | Bis-amide (Symmetric) |

| Acid/Base | N1-H is acidic (pKa ~9-10) | Amide protons are neutral |

| Origin | Synthetic (Iminodiacetic acid condensation) | Biosynthetic (Peptide cyclization) |

| Key Drug | Dexrazoxane (Cardioprotectant) | Tadalafil (DKP core) |

| Primary Mode | Metal Chelation / ATPase Inhibition | Peptidomimetic |

Why it is Privileged: The 2,6-dione scaffold provides a rigid, planar imide face capable of bidentate hydrogen bonding. Upon hydrolysis, this ring opens to form an ethylenediamine-diacetic acid (EDTA-like) structure, granting it powerful iron-chelating properties—a dual-functionality exploited in cardioprotection.[1]

The Pharmacological Niche: The "Closed Clamp" Mechanism

Unlike anthracyclines (e.g., doxorubicin) that stabilize the DNA-cleavable complex (acting as "poisons" that cause DNA strand breaks), bis(2,6-dioxopiperazine) derivatives like Dexrazoxane (ICRF-187) and Sobuzoxane act as catalytic inhibitors .

Mechanism of Action

These compounds bind to the ATP-bound form of Topoisomerase II, stabilizing the N-terminal ATPase domain in a "closed clamp" configuration. This prevents ATP hydrolysis and the subsequent release of the DNA strand, effectively halting the catalytic cycle without generating DNA damage signals that trigger apoptosis in non-proliferating cells (like cardiomyocytes).

DOT Diagram: The Catalytic Switch Mechanism

Caption: The bis(2,6-dioxopiperazine) scaffold stabilizes the ATP-bound closed clamp state of Topoisomerase II, preventing ATP hydrolysis and catalytic turnover.

Cardioprotection via Ring Hydrolysis

In the context of anthracycline toxicity, the 2,6-dione ring of Dexrazoxane undergoes intracellular hydrolysis to form ADR-925, an iron chelator. This metabolite strips iron from anthracycline-iron complexes, preventing the generation of reactive oxygen species (ROS) in cardiac tissue.[2]

Synthetic Methodologies

The construction of the this compound core is most efficiently achieved through the condensation of iminodiacetic acid derivatives. This route is preferred over the alkylation of amino acid esters due to higher atom economy and scalability.

DOT Diagram: Synthesis Workflow

Caption: General synthetic pathway for piperazine-2,6-diones via thermal or microwave-assisted condensation of iminodiacetic acids.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of N-Substituted Piperazine-2,6-diones

Rationale: Microwave irradiation accelerates the dehydration-cyclization step, suppressing the formation of acyclic diamide byproducts.

Materials:

-

N-substituted iminodiacetic acid (1.0 eq)

-

Primary amine (1.1 eq) (e.g., benzylamine, aniline)

-

Solvent: 2-Methoxyethanol or neat (solvent-free)

-

Catalyst: None required for high temperatures

Step-by-Step:

-

Preparation: In a microwave-safe reaction vial, mix 5 mmol of N-substituted iminodiacetic acid and 5.5 mmol of the primary amine.

-

Irradiation: Seal the vial and irradiate at 150–160°C for 10–15 minutes (power 150-300W). Note: If using conventional heating, reflux in xylene with a Dean-Stark trap for 6–12 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling or addition of cold ethanol.

-

Purification: Filter the solid and recrystallize from ethanol/water.

-

Validation: Confirm structure via IR (characteristic imide carbonyls at ~1680 and 1720 cm⁻¹) and ¹H NMR (singlet for ring -CH₂- protons at ~3.5–4.0 ppm).

Protocol B: Topoisomerase II Decatenation Assay

Rationale: This assay distinguishes catalytic inhibitors (which prevent decatenation) from poisons. Kinetoplast DNA (kDNA) consists of interlocked circles; functional Topo II releases them into individual minicircles.

Materials:

-

Human Topoisomerase IIα (purified)

-

kDNA (catenated substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT.

-

Agarose gel (1%) with Ethidium Bromide.

Step-by-Step:

-

Incubation: Mix 200 ng kDNA, Topo IIα (2 units), and the test compound (various concentrations) in 20 µL Assay Buffer.

-

Reaction: Incubate at 37°C for 30 minutes .

-

Termination: Stop reaction by adding 4 µL of Stop Solution (5% SDS, 0.25% bromophenol blue, 25% glycerol).

-

Electrophoresis: Load samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run at 80V for 1–2 hours.

-

Analysis:

-

Catenated kDNA remains in the well (high MW).

-

Decatenated minicircles migrate into the gel.

-

Result: Effective this compound inhibitors will retain kDNA in the well (preventing decatenation) in a dose-dependent manner.

-

Emerging Applications

Beyond oncology, the 2,6-dione scaffold is showing promise in:

-

Herbicides: 1-Phenyl-piperazine-2,6-diones act as potent inhibitors of protoporphyrinogen-IX oxidase (PPO), causing rapid necrosis in weeds.

-

Anti-inflammatories: Indole-2-carbonyl derivatives of this compound have demonstrated significant anti-inflammatory activity comparable to phenylbutazone.

References

-

Hasinoff, B. B., et al. (2020). Investigation of Structure-Activity Relationships of Dexrazoxane Analogs Reveals Topoisomerase IIβ Interaction as a Prerequisite for Effective Protection against Anthracycline Cardiotoxicity. Journal of Pharmacology and Experimental Therapeutics.

-

Reis, H., et al. (2020).[3] Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. European Journal of Organic Chemistry.

-

Deng, X., et al. (2025).[1] Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen.

-

Rani, M., et al. (2012). Efficient synthesis of this compound and 4-(1H-indole-2-carbonyl)this compound derivatives and their evaluation for anticancer activity. Medicinal Chemistry Research. [4]

-

Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer.

Sources

Methodological & Application

large-scale synthesis of piperazine-2,6-dione

Application Note: Scalable Synthesis of Piperazine-2,6-dione (Iminodiacetimide)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 4774-22-5), a critical pharmacophore found in E3 ligase modulators, antitumor agents (e.g., Dexrazoxane analogs), and rigidified peptidomimetics. Unlike the more common 2,5-diketopiperazines formed from peptide cyclization, the 2,6-dione isomer is a cyclic imide derived from iminodiacetic acid.

The protocol described herein utilizes a solvent-free thermal condensation with urea. This method is selected for its high atom economy, low cost, and suitability for kilogram-scale production without the need for high-pressure autoclaves or chromatographic purification.

Strategic Analysis & Chemistry

Structural Distinction

It is vital to distinguish the target molecule from its structural isomer to ensure correct reagent selection.

-

Target: this compound (Iminodiacetimide).[1] Formed via imide formation of a dicarboxylic acid amine.

-

Isomer (Avoid): Piperazine-2,5-dione (Cyclic dipeptide). Formed via head-to-tail condensation of two glycine molecules.

Reaction Pathway

The synthesis exploits the behavior of urea as a stable, solid-state ammonia equivalent and dehydrating agent. Upon heating, urea melts and decomposes to release ammonia and isocyanic acid, which react with iminodiacetic acid (IDA) to form the cyclic imide, releasing carbon dioxide and water as byproducts.

Reaction Scheme:

Process Chemistry & Workflow

The following diagram illustrates the logical flow of the synthesis, emphasizing critical process control points (PCPs) for safety and yield.

Figure 1: Process workflow for the thermal condensation of iminodiacetic acid and urea.

Detailed Protocol (100g Scale)

Safety Warning: This reaction generates significant volumes of ammonia and carbon dioxide gas. It must be performed in a well-ventilated fume hood with an appropriate scrubbing system.

Equipment

-

500 mL 3-neck Round Bottom Flask (RBF).

-

Overhead mechanical stirrer (Teflon paddle) – Critical: Magnetic stirring will fail as the melt solidifies.

-